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Sodium dihydrogen citrate

Buffering agent pH control Acidity regulation

Select sodium dihydrogen citrate (monosodium citrate, E331(i)) when your formulation demands precise buffering at pH 3.5–4.5—its single-sodium neutralization delivers maximum capacity in the pKa₂ region (~4.76), a profile neither citric acid nor trisodium citrate replicates. The crystalline anhydrous structure resists moisture absorption, preventing caking in dry blends and premature effervescent reactions in tablet matrices. Essential for effervescent tablets, oral solutions, syrups, ACD anticoagulant formulations, and dry beverage mixes. Available in USP, FCC, and BP grades with 3-year shelf-life stability.

Molecular Formula C6H7NaO7
Molecular Weight 214.10 g/mol
Cat. No. B8769150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium dihydrogen citrate
Molecular FormulaC6H7NaO7
Molecular Weight214.10 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Na+]
InChIInChI=1S/C6H8O7.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1
InChIKeyHWPKGOGLCKPRLZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 2000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Dihydrogen Citrate for Scientific and Industrial Procurement: Product Overview


Sodium dihydrogen citrate (monosodium citrate, CAS 18996-35-5, E331(i)) is an acid salt of citric acid with the molecular formula C₆H₇NaO₇ and molecular weight 214.11 g/mol . It belongs to the citrate family alongside disodium citrate and trisodium citrate, but differs fundamentally in having only one of citric acid's three carboxylic acid groups neutralized by sodium [1]. This partial neutralization confers a distinct acidic pH profile (3.5–4.5 in aqueous solution) and buffering capacity in the pKa₂ region (≈4.76) . The compound is a white crystalline powder, freely soluble in water (≥50 mg/mL at 20°C) and practically insoluble in ethanol, and is commercially available in both anhydrous and hydrated forms meeting USP, FCC, and BP grade specifications .

Why Sodium Dihydrogen Citrate Cannot Be Readily Substituted with Other Citrate Salts or Acidulants


Within the citrate salt family, sodium dihydrogen citrate, disodium citrate, and trisodium citrate exhibit non-overlapping pH ranges in solution that preclude simple interchange: sodium dihydrogen citrate yields pH 3.5–4.5 (1–5% aqueous), disodium citrate yields pH 4.9–5.2, and trisodium citrate yields pH 7.5–9.0 [1]. This divergence arises from their distinct degrees of citric acid neutralization, which directly governs the predominant citrate ionic species in solution and consequently determines buffering behavior at specific pKa values [2]. Moreover, compared to free citric acid, sodium dihydrogen citrate offers materially lower hygroscopicity and reduced corrosivity, making it functionally distinct in dry blend and tablet formulations where caking and moisture sensitivity are critical failure modes . Selecting the incorrect citrate salt or acidulant therefore introduces quantifiable deviations in pH control, physical stability, and processing behavior.

Quantitative Differentiation Evidence for Sodium Dihydrogen Citrate Versus Closest Analogs


Comparative Aqueous pH and Buffering Range of Sodium Dihydrogen Citrate Versus Trisodium Citrate and Citric Acid

Sodium dihydrogen citrate provides an acidic buffering region (pH 3.5–4.5) that is inaccessible to trisodium citrate and offers milder acidity than free citric acid [1]. This intermediate pH range arises from its partial neutralization state, with measured pH values of 4.07 (1 mM), 3.87 (10 mM), 3.71 (100 mM), and 3.48 (1000 mM) . Commercial specifications for 1% and 5% solutions confirm this operational range of pH 3.5–4.5 .

Buffering agent pH control Acidity regulation

Reduced Hygroscopicity of Sodium Dihydrogen Citrate Compared to Citric Acid for Dry Blend Formulations

Sodium dihydrogen citrate exhibits substantially lower moisture absorption than citric acid, a critical differentiator for dry blend and tablet formulations. According to supplier technical documentation, monosodium citrate is specifically noted as 'less hygroscopic than citric acid, thus less prone to caking' and is therefore 'preferred in critical formulations such as dry blends, instant preparations or tablets' . This property is attributable to the compound's crystalline structure and partial salt form, which reduces the availability of free carboxylic acid groups that drive moisture uptake [1].

Hygroscopicity Powder stability Dry blend formulation

Sodium Dihydrogen Citrate in Anticoagulant Citrate Formulations for Blood Collection and Platelet Storage

Sodium dihydrogen citrate is used in combination with trisodium citrate and citric acid to formulate acid-citrate-dextrose (ACD) anticoagulant solutions, where the citrate ion concentration is derived from both trisodium citrate and citric acid sources [1]. The presence of sodium dihydrogen citrate (or its equilibrium equivalent from citric acid neutralization) contributes to the acidic pH of ACD formulations, which optimizes platelet viability during storage [2]. For coagulation testing, the acidic nature of sodium dihydrogen citrate is integral to maintaining factor V stability in citrated plasma, a property that distinguishes citrate-based anticoagulation from EDTA and heparin alternatives [3].

Anticoagulant Blood collection Platelet storage Citrate anticoagulant

Flavor Profile Differentiation of Sodium Dihydrogen Citrate Versus Trisodium Citrate for Palatable Formulations

Sodium dihydrogen citrate delivers a characteristic slightly salty and mildly acidic (acidulous) taste that differs materially from trisodium citrate's saline, mildly tart profile and citric acid's sharp, purely sour taste [1]. This balanced flavor signature—combining mild acidity with a sodium note—is described as 'gentle acidity and a sodium kick' that is 'well-suited for formulas aiming for taste and stability without health worries tied to excess sodium or harsh acids' [2]. The compound is also noted for its 'mild, tangy flavor' that can be balanced with other flavors to improve medication palatability [3].

Flavor modifier Taste masking Acidulant Palatability

Binding Interaction of Sodium Dihydrogen Citrate with Bovine Serum Albumin (BSA) Compared to Other Food Preservatives

In a 2024 in vitro study combining spectroscopic analysis and molecular docking, sodium dihydrogen citrate demonstrated binding interaction with bovine serum albumin (BSA) alongside sodium benzoate and potassium sorbate [1]. The study revealed that treatment with the three preservatives in combination caused a significant increase in red blood cell hemolysis and malondialdehyde (MDA) levels (p < 0.05), with potassium sorbate showing the most pronounced carbonyl and glycosylated compound formation among the tested preservatives [2]. The molecular docking experiments confirmed that sodium dihydrogen citrate interacts with BSA at important subdomains, contributing to the stability of the BSA-ligand complex [3].

BSA binding Food preservative Molecular docking Protein interaction

Optimal Application Scenarios for Sodium Dihydrogen Citrate Based on Differentiated Evidence


Mildly Acidic Buffering in Pharmaceutical Formulations (pH 3.5–4.5)

Sodium dihydrogen citrate is optimally deployed when a pharmaceutical formulation requires buffering in the pH 3.5–4.5 range without the excessive acidity of citric acid or the alkalinity of trisodium citrate [1]. This pH window corresponds to its pKa₂ region (≈4.76), where buffering capacity is maximal [2]. Applications include oral solutions, syrups, effervescent tablets, and gastric formulations where maintaining this specific mildly acidic environment is critical for drug stability, solubility, or absorption. The compound's 3-year shelf-life under recommended storage conditions supports its use in commercial pharmaceutical products [3].

Dry Blend and Tablet Formulations Requiring Low Hygroscopicity and Reduced Caking

For dry powder blends, instant preparations, effervescent tablets, and moisture-sensitive solid dosage forms, sodium dihydrogen citrate offers demonstrable advantages over citric acid due to its lower hygroscopicity and reduced caking tendency [1]. The compound's crystalline anhydrous structure limits moisture absorption during storage and processing, maintaining free-flowing properties and preventing premature effervescent reactions in tablet matrices [2]. This property is particularly valuable in effervescent tablet formulations where sodium dihydrogen citrate serves as both an acid source for CO₂ generation and a buffering component, as evidenced by its inclusion in commercial orally disintegrating tablet formulations [3].

Citrate-Based Anticoagulant Formulations for Blood Collection and Coagulation Testing

Sodium dihydrogen citrate is an essential component of acid-citrate-dextrose (ACD) anticoagulant formulations, where it contributes the acidic pH necessary for optimal platelet preservation during storage [1]. In diagnostic coagulation testing (PT and aPTT assays), the citrate ion derived from ACD formulations provides the mild calcium-chelating environment that preserves factor V stability—a property not achievable with EDTA or heparin anticoagulants [2]. This specific application requires the acidic citrate formulation rather than alkaline trisodium citrate alone, as the pH environment influences both platelet viability and coagulation factor integrity [3].

Food and Beverage Applications Requiring Balanced Mild Acidity with Reduced Tartness

In food and beverage formulations where a balanced flavor profile combining mild acidity with a subtle salty note is desired, sodium dihydrogen citrate offers a distinct alternative to purely acidic citric acid or purely saline trisodium citrate [1]. Its E331(i) designation confirms regulatory approval for food use as an acidity regulator, buffering agent, and emulsifier [2]. The compound is particularly suited for dry beverage mixes, jellies, confectionery, and processed cheese applications where the lower hygroscopicity prevents caking during storage while the balanced flavor enhances palatability without overwhelming sourness [3].

Technical Documentation Hub

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